molecular formula C20H20N4O3S2 B2753608 4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-64-4

4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2753608
CAS No.: 392291-64-4
M. Wt: 428.53
InChI Key: KRWUPLHNQQQEAC-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups and heterocyclic rings, including an ethoxy group, a thiadiazole ring, and a benzamide moiety. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic thiadiazole ring and the benzamide moiety could potentially allow for interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the ethoxy group might undergo nucleophilic substitution reactions, while the amide could participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Research has explored the synthesis and biological activities of compounds with structural motifs related to 4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, highlighting their potential in developing new pharmaceuticals:

  • Synthesis of Heterocyclic Compounds

    Novel compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural precursors, have been synthesized, demonstrating significant anti-inflammatory and analgesic activities. These findings highlight the potential of such compounds in drug development for treating inflammation and pain (A. Abu‐Hashem et al., 2020).

  • Protein-Tyrosine Phosphatase Inhibitors

    Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been prepared and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), showing potential as therapeutic agents for managing diabetes and obesity (G. Navarrete-Vázquez et al., 2012).

  • Nematocidal Activity

    Compounds containing 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for nematocidal activities, showing effectiveness against Bursaphelenchus xylophilus. Such research indicates the potential application of these compounds in agriculture as nematicides (Dan Liu et al., 2022).

  • Antitumor Agents

    A method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate has been outlined, leading to a series of derivatives with significant anti-tumor activity. This demonstrates the versatility of such chemical frameworks in developing new anticancer drugs (I. Nassar et al., 2015).

  • Antiallergy Agents

    N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing greater potency than disodium cromoglycate. This suggests their use in treating allergic reactions (K. D. Hargrave et al., 1983).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. Many drugs work by interacting with proteins or other molecules in the body, and the specific interactions would be determined by the compound’s structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some organic compounds can be harmful or toxic, so appropriate safety precautions should be taken when handling them .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its potential uses in medicine, given the presence of functional groups and structures common in pharmaceuticals .

Properties

IUPAC Name

4-ethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-3-27-16-10-6-14(7-11-16)18(26)22-19-23-24-20(29-19)28-12-17(25)21-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWUPLHNQQQEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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